molecular formula C17H10F6O2 B14275868 1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- CAS No. 129700-40-9

1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]-

Cat. No.: B14275868
CAS No.: 129700-40-9
M. Wt: 360.25 g/mol
InChI Key: CSMOSXFQQGTMDN-UHFFFAOYSA-N
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Description

1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- is a chemical compound with the molecular formula C17H10F6O2 and a molecular weight of 360.25 g/mol This compound is characterized by the presence of two trifluoromethylphenyl groups attached to a propanedione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with acetylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone group to diols.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanedione, 1,3-bis[4-(trifluoromethyl)phenyl]- is unique due to the presence of two trifluoromethylphenyl groups, which impart distinct chemical and physical properties

Properties

CAS No.

129700-40-9

Molecular Formula

C17H10F6O2

Molecular Weight

360.25 g/mol

IUPAC Name

1,3-bis[4-(trifluoromethyl)phenyl]propane-1,3-dione

InChI

InChI=1S/C17H10F6O2/c18-16(19,20)12-5-1-10(2-6-12)14(24)9-15(25)11-3-7-13(8-4-11)17(21,22)23/h1-8H,9H2

InChI Key

CSMOSXFQQGTMDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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